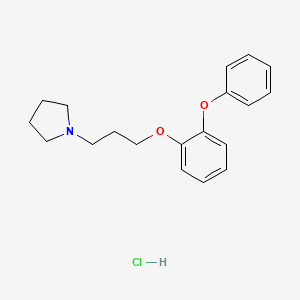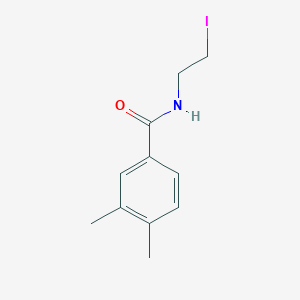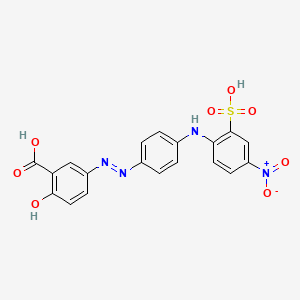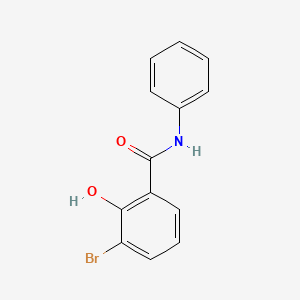
3-Bromo-2-hydroxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxy-N-phenylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-N-phenylbenzamide typically involves the bromination of 2-hydroxy-N-phenylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Scientific Research Applications
Chemistry: 3-Bromo-2-hydroxy-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. This makes it a candidate for research in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-N-phenylbenzamide as an enzyme inhibitor involves binding to the active site of acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from breaking down acetylcholine, a neurotransmitter, thereby increasing its concentration in the synaptic cleft. The increased acetylcholine levels can improve neurotransmission and potentially alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
2-Hydroxy-N-phenylbenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-hydroxy-N-phenylbenzamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
3-Bromo-N-phenylbenzamide:
Uniqueness: 3-Bromo-2-hydroxy-N-phenylbenzamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
CAS No. |
17746-10-0 |
|---|---|
Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10BrNO2/c14-11-8-4-7-10(12(11)16)13(17)15-9-5-2-1-3-6-9/h1-8,16H,(H,15,17) |
InChI Key |
XOURHBJTELLWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


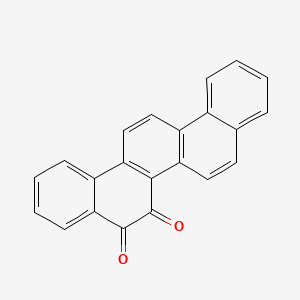

![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
